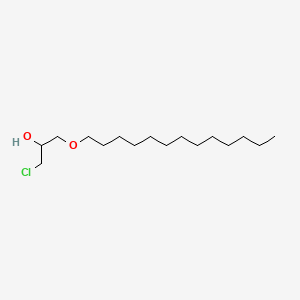
2-Propanol, 1-chloro-3-(tridecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-chloro-3-(tridecyloxy)- is a chemical compound with the molecular formula C16H33ClO2. It is a chlorinated alcohol derivative, characterized by the presence of a long tridecyloxy chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-(tridecyloxy)- typically involves the chlorination of 2-propanol followed by the introduction of a tridecyloxy group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-chloro-3-(tridecyloxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher quantity of the compound. The process involves the use of chlorinating agents and tridecyloxy precursors under controlled conditions to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-chloro-3-(tridecyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is often a carboxylic acid or ketone.
Reduction: The major product is typically an alcohol.
Substitution: The major products vary depending on the nucleophile used but can include ethers or amines.
Scientific Research Applications
2-Propanol, 1-chloro-3-(tridecyloxy)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-chloro-3-(tridecyloxy)- involves its interaction with molecular targets such as enzymes and cell membranes. The long tridecyloxy chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-propanol
- 1-Chloro-3-(dodecyloxy)-2-propanol
- 2-Propanol, 1,3-dichloro-
Comparison
Compared to similar compounds, 2-Propanol, 1-chloro-3-(tridecyloxy)- is unique due to its longer tridecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific hydrophobic and hydrophilic balance.
Properties
CAS No. |
68334-56-5 |
|---|---|
Molecular Formula |
C16H33ClO2 |
Molecular Weight |
292.9 g/mol |
IUPAC Name |
1-chloro-3-tridecoxypropan-2-ol |
InChI |
InChI=1S/C16H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-15-16(18)14-17/h16,18H,2-15H2,1H3 |
InChI Key |
KRJPINKFDNZHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















